N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide
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Overview
Description
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is a chemical compound known for its unique structural features and diverse applications This compound contains a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the temperature does not exceed 70°C . This is followed by the addition of p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which are known for their efficiency and scalability. These processes often utilize mixed acids within droplet-based microreactors to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and hydroxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide involves its interaction with specific molecular targets. For instance, in its role as an insecticide, it inhibits chitin synthesis, disrupting the growth and development of insects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Flufenoxuron: N-{4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}-N′-(2,6-difluorobenzoyl)urea.
Acifluorfen: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-.
Uniqueness
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is unique due to its combination of chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to industrial production.
Biological Activity
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide, also known by its CAS number 64378-97-8, is a compound of significant interest due to its potential biological activities. This article explores its molecular properties, biological effects, and relevant case studies.
Molecular Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁ClF₃NO₃ |
Molecular Weight | 345.70 g/mol |
LogP | 5.46 |
Polar Surface Area | 62.05 Ų |
These properties indicate a relatively lipophilic nature, which may influence its absorption and distribution in biological systems.
This compound has been studied for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and their inhibition can have therapeutic implications, especially in neurodegenerative diseases like Alzheimer's.
Inhibition Studies
Research indicates that similar compounds with trifluoromethyl groups exhibit varying degrees of inhibition on AChE and BuChE:
- IC₅₀ Values :
- AChE: Ranges from 27.04 µM to 106.75 µM
- BuChE: Ranges from 58.01 µM to 277.48 µM
These values suggest that derivatives of this compound could potentially be effective in modulating cholinergic activity, which is beneficial in conditions characterized by cholinergic deficits .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures often exhibit significant antibacterial properties, which could be explored further with this compound.
Cytotoxicity
Preliminary studies indicate that compounds with related structures can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown IC₅₀ values less than those of established chemotherapeutics like doxorubicin, indicating a promising avenue for cancer treatment research .
Case Studies
- Enzyme Inhibition : A study evaluated the enzyme inhibitory effects of various phenolic compounds, including those with trifluoromethyl substitutions. The results indicated that certain derivatives were more potent than traditional inhibitors used clinically .
- Antimicrobial Activity : Research focused on the antibacterial efficacy of phenoxy-containing compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess these properties .
- Cytotoxicity Against Cancer Cells : A series of analogues were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the phenolic structure significantly influenced their potency, highlighting the importance of structure-activity relationships in drug design .
Properties
CAS No. |
64378-97-8 |
---|---|
Molecular Formula |
C15H11ClF3NO3 |
Molecular Weight |
345.70 g/mol |
IUPAC Name |
N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(21)20-12-4-3-10(7-13(12)22)23-14-5-2-9(6-11(14)16)15(17,18)19/h2-7,22H,1H3,(H,20,21) |
InChI Key |
UTIDGAOWRWSDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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